molecular formula C19H15N3O4 B2911727 N-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylpyrimidin-2-yl)oxy]benzamide CAS No. 1334368-82-9

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylpyrimidin-2-yl)oxy]benzamide

Cat. No.: B2911727
CAS No.: 1334368-82-9
M. Wt: 349.346
InChI Key: NCKWTVQEZSSFDW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylpyrimidin-2-yl)oxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodioxole ring and a pyrimidine moiety, which are linked through an amide bond. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylpyrimidin-2-yl)oxy]benzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be synthesized via condensation reactions involving appropriate aldehydes and amines.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrimidine moieties through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions could target the amide bond or the pyrimidine ring, potentially leading to the formation of amines or reduced pyrimidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a drug candidate or a pharmacological tool to study biological pathways.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylpyrimidin-2-yl)oxy]benzamide would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)benzamide: Lacks the pyrimidine moiety.

    4-[(4-methylpyrimidin-2-yl)oxy]benzamide: Lacks the benzodioxole ring.

    N-(2H-1,3-benzodioxol-5-yl)-4-aminobenzamide: Contains an amine group instead of the pyrimidine moiety.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylpyrimidin-2-yl)oxy]benzamide is unique due to the combination of the benzodioxole and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-12-8-9-20-19(21-12)26-15-5-2-13(3-6-15)18(23)22-14-4-7-16-17(10-14)25-11-24-16/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKWTVQEZSSFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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